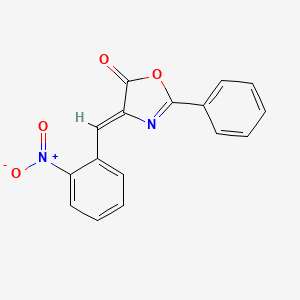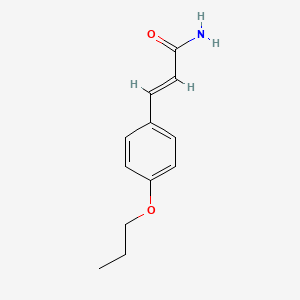
6,7-Dimethoxy-3,4-dihydroquinoline
説明
6,7-Dimethoxy-3,4-dihydroquinoline is a chemical compound with the empirical formula C11H14ClNO2 . It is used in the synthesis of Tetrabenazine . It is a light yellow to yellow crystalline powder .
Synthesis Analysis
A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroquinoline has been developed. This method is based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-3,4-dihydroquinoline is represented by the InChI code: 1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H .Chemical Reactions Analysis
In the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-hydroxybenzyl alcohols, products of a Michael aza reaction, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols were obtained .Physical And Chemical Properties Analysis
6,7-Dimethoxy-3,4-dihydroquinoline is a light yellow to yellow crystalline powder . It is readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .科学的研究の応用
Synthesis of Heterocyclic Compounds
6,7-Dimethoxy-3,4-dihydroquinoline: is utilized in the synthesis of various heterocyclic compounds. For instance, it reacts with o-quinone methides to form 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino-[2,3-a]isoquinolines . These compounds are of interest due to their structural similarity to certain isoquinoline alkaloids, such as tetrahydroprotoberberines .
Development of Muscarinic Antagonists
Some derivatives of 6,7-Dimethoxy-3,4-dihydroquinoline have been explored as highly selective antagonists of muscarinic M4 receptors . This application is significant in the field of neuropharmacology, where such antagonists can be used to treat various neurological disorders.
Novel Synthesis Methods
A new method for the synthesis of 6,7-Dimethoxy-3,4-dihydroquinoline involves the reaction of homoveratrylamine with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method represents an advancement in the synthesis techniques of this compound, which is crucial for its application in further chemical research.
Analgesic Property Enhancement
Bioisosteric replacements in 4-Hydroxy-6,7-Dimethoxy-2-oxo-1,2-Dihydroquinoline-3-Carboxamides have been studied to enhance analgesic properties . This research is pivotal in medicinal chemistry for developing new pain-relief medications.
Stereoselective Synthesis
6,7-Dimethoxy-3,4-dihydroquinoline: is used in stereoselective synthesis to create diastereomeric Reissert compounds . These compounds have applications in creating pharmaceuticals with specific stereochemistry, which is important for the drug’s efficacy and safety.
Cycloaddition Reactions
The compound is involved in [4+2] cycloaddition reactions with o-quinone methides, leading to the formation of various polyaminals of the heterocyclic series . This reaction is a key step in the synthesis of complex organic molecules used in pharmaceuticals and materials science.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
Relevant Papers The relevant papers retrieved include a study on the synthesis of 3,4-dihydroisoquinolines using nitroalkanes in polyphosphoric acid , and a study on the reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides .
特性
IUPAC Name |
6,7-dimethoxy-3,4-dihydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQKWPCPZKVOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296870 | |
| Record name | 3,4-Dihydro-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-3,4-dihydroquinoline | |
CAS RN |
439095-32-6 | |
| Record name | 3,4-Dihydro-6,7-dimethoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[(5-Hydroxypyridin-3-yl)-carbonyl]amino}butanoic acid](/img/structure/B1300913.png)







![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)

![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)

